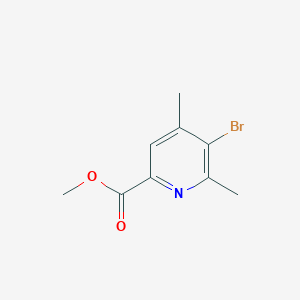![molecular formula C15H21NO3S B13662420 Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C15H21NO3S and a molecular weight of 295.4 g/mol . It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of N-(2-thiopheneethyl) methyleneamine in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent, acid concentration, reaction time, and temperature, are optimized to achieve high yields and purity. The optimal conditions include using 30% anhydrous ethanol hydrogen chloride solution as the acid, ethanol as the solvent, a reaction time of 3-5 hours, and a temperature of 50-60°C .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Arctom provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, particularly in medicinal chemistry and drug development. It is used as an intermediate in the synthesis of various biologically active compounds, including antitubulin agents . Additionally, it is employed in the study of thienopyridine derivatives’ pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity or receptor binding, similar to other thienopyridine derivatives. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride . These compounds share a similar core structure but differ in their substituents and functional groups, which contribute to their unique properties and applications. The presence of the pivaloyl group in this compound distinguishes it from other derivatives and may influence its biological activity and chemical reactivity.
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- Clopidogrel intermediates
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Propiedades
Fórmula molecular |
C15H21NO3S |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
ethyl 5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3S/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)20-12)14(18)15(2,3)4/h8H,5-7,9H2,1-4H3 |
Clave InChI |
UCJWMJXPUQXGHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)



![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)







